4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide
Description
4-Amino-N-(cyclopropylmethyl)-3-nitrobenzamide is a benzamide derivative featuring a 4-amino group, a 3-nitro substituent on the aromatic ring, and a cyclopropylmethyl moiety attached via an amide bond. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (amino) groups, creating a polarized aromatic system that may influence its physicochemical properties and biological interactions.
Cyclopropylmethyl groups are notable in medicinal chemistry for their metabolic stability and conformational rigidity, which can enhance target binding and reduce off-target effects . The 3-nitro group may contribute to redox activity or serve as a hydrogen-bond acceptor, while the 4-amino group could participate in hydrogen bonding or serve as a site for further functionalization.
Properties
Molecular Formula |
C11H13N3O3 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide |
InChI |
InChI=1S/C11H13N3O3/c12-9-4-3-8(5-10(9)14(16)17)11(15)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2,(H,13,15) |
InChI Key |
UKVGVDUPTMFWMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide typically involves multiple steps One common method starts with the nitration of a benzamide derivative to introduce the nitro group
Industrial Production Methods
In an industrial setting, the production of 4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: Formation of 4-amino-N-(cyclopropylmethyl)-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Oxidation: Formation of benzamide derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The cyclopropylmethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formula.
Substituent Effects on Physicochemical Properties
- Electron-withdrawing vs. In contrast, 4-acetamido-3-nitro-N-propylbenzamide replaces the amino group with an acetamido moiety, reducing basicity and altering hydrogen-bonding capacity.
- Cyclopropylmethyl vs. The 3-chlorophenethyl group in introduces halogen-mediated lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
